Dothiepin
Overview
Description
It is structurally related to amitriptyline and has been widely used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand . Dothiepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibits antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .
Preparation Methods
The synthesis of dothiepin involves several steps, starting from the appropriate dibenzothiepin derivative. One common method involves the reaction of dibenzothiepin with a suitable alkylating agent to introduce the dimethylaminopropyl side chain. The reaction conditions typically involve the use of solvents such as acetonitrile or methanol and may require the presence of a base to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Dothiepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using potassium permanganate in an alkaline medium, resulting in the formation of colored manganate ions . Another reaction involves the substitution of the dimethylamino group with other functional groups using reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of sodium bicarbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dothiepin has been extensively studied for its pharmacological properties and therapeutic efficacy. It is used in bioequivalence studies to compare the pharmacokinetic parameters of different formulations . Additionally, this compound has been investigated for its potential use in treating psychogenic facial pain and other conditions associated with depression . Its ability to inhibit the reuptake of biogenic amines makes it a valuable tool in neuropharmacological research .
Mechanism of Action
Dothiepin exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain . This action is mediated through the blockade of serotonin and norepinephrine transporters. Additionally, this compound has anticholinergic, antihistamine, and sodium channel-blocking properties, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Dothiepin is similar to other tricyclic antidepressants such as amitriptyline, imipramine, and doxepin. it has a unique profile due to its combination of serotonin and norepinephrine reuptake inhibition along with its antihistamine and anticholinergic effects . Compared to amitriptyline, this compound has a lower incidence of anticholinergic side effects but similar therapeutic efficacy . Other similar compounds include maprotiline, mianserin, fluoxetine, fluvoxamine, and trazodone .
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-BOPFTXTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873548 | |
Record name | cis-Dothiepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
171-172 °C | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.5 mg/L @ 25 °C /Estimated/ | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.3X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25627-38-7, 113-53-1 | |
Record name | Dothiepin, Z- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Dothiepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dosulepin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOTHIEPIN, Z- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |
Record name | DOTHIEPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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